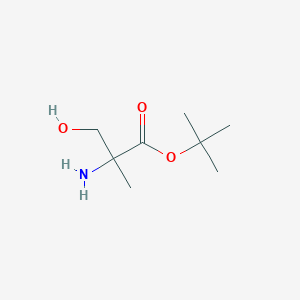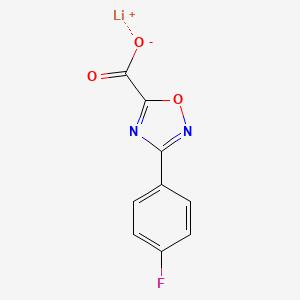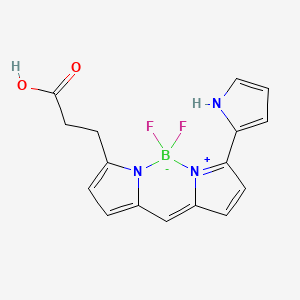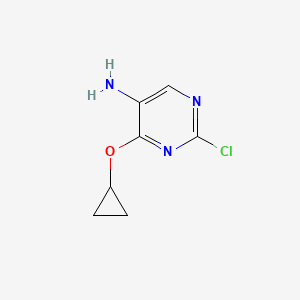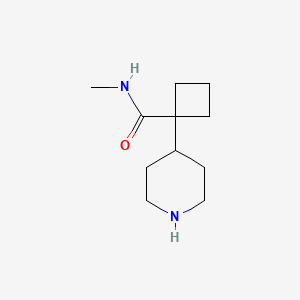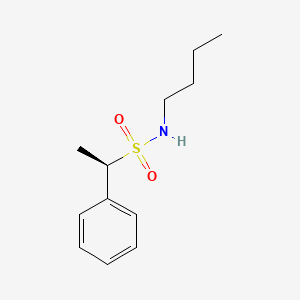
(1R)-N-butyl-1-phenylethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-N-butyl-1-phenylethane-1-sulfonamide is an organic compound characterized by its unique structural configuration This compound features a butyl group attached to a phenylethane backbone, with a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-N-butyl-1-phenylethane-1-sulfonamide typically involves the reaction of 1-phenylethane-1-sulfonyl chloride with butylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Reactants: 1-phenylethane-1-sulfonyl chloride and butylamine.
Solvent: Anhydrous dichloromethane or another suitable non-polar solvent.
Catalyst: Triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is typically conducted at room temperature.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1R)-N-butyl-1-phenylethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Nucleophiles: Halides, alkoxides, or thiolates.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
(1R)-N-butyl-1-phenylethane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-N-butyl-1-phenylethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-butyl-1-phenylethane-1-sulfonamide: Lacks the (1R) configuration, which may affect its biological activity.
N-methyl-1-phenylethane-1-sulfonamide: Contains a methyl group instead of a butyl group, leading to different chemical properties.
N-ethyl-1-phenylethane-1-sulfonamide: Contains an ethyl group, which may influence its reactivity and applications.
Uniqueness
(1R)-N-butyl-1-phenylethane-1-sulfonamide is unique due to its specific (1R) configuration, which can significantly impact its interaction with biological targets and its overall chemical behavior. This stereochemistry can lead to distinct properties and applications compared to its analogs.
Properties
Molecular Formula |
C12H19NO2S |
|---|---|
Molecular Weight |
241.35 g/mol |
IUPAC Name |
(1R)-N-butyl-1-phenylethanesulfonamide |
InChI |
InChI=1S/C12H19NO2S/c1-3-4-10-13-16(14,15)11(2)12-8-6-5-7-9-12/h5-9,11,13H,3-4,10H2,1-2H3/t11-/m1/s1 |
InChI Key |
MGMVSRRPRMTHKQ-LLVKDONJSA-N |
Isomeric SMILES |
CCCCNS(=O)(=O)[C@H](C)C1=CC=CC=C1 |
Canonical SMILES |
CCCCNS(=O)(=O)C(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


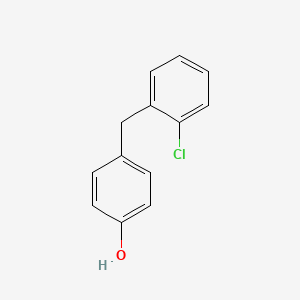
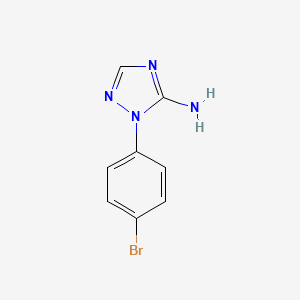


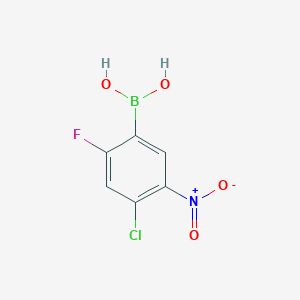
![(3aR,7aR)-2-Benzyl-7,7-difluorooctahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13491907.png)
![rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans](/img/structure/B13491920.png)
